molecular formula C9H11BrClNO B12974664 (R)-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine

(R)-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine

Cat. No.: B12974664
M. Wt: 264.54 g/mol
InChI Key: YDOWZWQBLWGPLD-QMMMGPOBSA-N
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Description

®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is a chiral organic compound that features a bromine and chlorine-substituted phenyl ring attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine typically involves the following steps:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 3 and 2 positions, respectively.

    Chiral Resolution: The final step is the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination reactions, followed by methoxylation and chiral resolution using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of catalysts like palladium.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: Reagents like boronic acids and catalysts such as palladium are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicine, ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The methoxyethanamine moiety may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Bromo-2-fluorophenyl)-2-methoxyethanamine
  • ®-1-(3-Chloro-2-bromophenyl)-2-methoxyethanamine
  • ®-1-(3-Bromo-2-iodophenyl)-2-methoxyethanamine

Uniqueness

®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds with different halogen substituents. The presence of both bromine and chlorine can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(1R)-1-(3-bromo-2-chlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11BrClNO/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4,8H,5,12H2,1H3/t8-/m0/s1

InChI Key

YDOWZWQBLWGPLD-QMMMGPOBSA-N

Isomeric SMILES

COC[C@@H](C1=C(C(=CC=C1)Br)Cl)N

Canonical SMILES

COCC(C1=C(C(=CC=C1)Br)Cl)N

Origin of Product

United States

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